Cas no 895025-34-0 (N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide is a brominated benzothiazole derivative featuring a pyridinylmethylbenzamide moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which combines a benzothiazole core with dimethoxy-substituted aromatic and pyridine groups. The bromine substitution at the 6-position enhances its potential as an intermediate for further functionalization via cross-coupling reactions. Its distinct molecular architecture suggests utility in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility make it a valuable candidate for exploratory studies in drug discovery and chemical biology.
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide structure
895025-34-0 structure
商品名:N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide
CAS番号:895025-34-0
MF:C22H18BrN3O3S
メガワット:484.365622997284
CID:6064340
PubChem ID:16802779

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide
    • N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
    • 895025-34-0
    • N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
    • AKOS024655644
    • N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
    • F2515-0672
    • インチ: 1S/C22H18BrN3O3S/c1-28-18-8-5-15(10-19(18)29-2)21(27)26(13-14-4-3-9-24-12-14)22-25-17-7-6-16(23)11-20(17)30-22/h3-12H,13H2,1-2H3
    • InChIKey: PYWXELZFNSAUKW-UHFFFAOYSA-N
    • ほほえんだ: C(N(C1=NC2=CC=C(Br)C=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(OC)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 483.02523g/mol
  • どういたいしつりょう: 483.02523g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 586
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 92.8Ų

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2515-0672-5μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2515-0672-10mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2515-0672-50mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2515-0672-20mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2515-0672-100mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2515-0672-2μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2515-0672-1mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2515-0672-4mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2515-0672-20μmol
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2515-0672-75mg
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895025-34-0 90%+
75mg
$208.0 2023-05-16

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide 関連文献

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamideに関する追加情報

N-(6-Bromo-1,3-Benzothiazol-2-yl)-3,4-Dimethoxy-N-(Pyridin-3-yl)Methylbenzamide: A Comprehensive Overview

The compound CAS No. 895025-34-0, also known as N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide, is a highly specialized organic compound with a complex structure and diverse potential applications. This compound belongs to the class of benzamides, which are widely studied in the fields of pharmaceutical chemistry and materials science due to their unique properties and functionalities. The molecule incorporates several functional groups, including a benzothiazole moiety, a pyridine ring, and methoxy substituents, which contribute to its versatile chemical behavior.

Recent studies have highlighted the significance of benzothiazole derivatives in drug discovery and development. The presence of the bromine atom at the 6-position of the benzothiazole ring introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability. This makes it an attractive candidate for exploring its potential as a pharmacological agent. Additionally, the methoxy groups at the 3 and 4 positions of the benzene ring enhance the compound's solubility and stability, which are critical factors in drug design.

The integration of a pyridine ring into the structure further enhances the compound's versatility. Pyridine derivatives are known for their ability to form hydrogen bonds and participate in π–π interactions, which are essential for molecular recognition and binding in biological systems. This feature makes N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide a promising candidate for applications in supramolecular chemistry and materials science.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereochemistry. Researchers have employed various strategies, including Suzuki coupling reactions and nucleophilic aromatic substitutions, to synthesize this compound efficiently. These methods not only ensure high yields but also maintain the integrity of the functional groups present in the molecule.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. For instance, density functional theory (DFT) calculations have revealed that the bromine atom at the benzothiazole ring significantly influences the compound's electron distribution, making it more susceptible to nucleophilic attack. This insight has been instrumental in designing new synthetic pathways for this compound.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects against certain enzymes associated with neurodegenerative diseases. The methoxy groups and pyridine ring contribute to its ability to cross cellular membranes, enhancing its bioavailability. However, further research is required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical applications.

The unique combination of functional groups in this compound also makes it an ideal candidate for exploring its potential as a building block in materials science. For example, researchers have investigated its use in constructing self-assembled monolayers (SAMs) for applications in sensors and nanotechnology. The ability of this compound to form stable SAMs has been attributed to its strong intermolecular interactions mediated by hydrogen bonding and π–π stacking.

In conclusion, CAS No. 895025-34-0, or N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide, represents a cutting-edge molecule with immense potential across multiple disciplines. Its complex structure endows it with unique chemical properties that make it an invaluable tool for advancing research in pharmaceuticals, materials science, and beyond. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future innovations.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量